2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE
Overview
Description
2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions . The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and thiol-containing compounds . The final step involves coupling the triazole intermediate with the phthalazinone core under basic conditions, often using reagents such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Nitrated or halogenated benzodioxin derivatives
Scientific Research Applications
2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can inhibit the activity of metalloenzymes . The benzodioxin ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . The phthalazinone core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the triazole and phthalazinone components.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Contains the benzodioxin ring and a similar triazole structure but differs in the overall molecular framework.
Uniqueness
2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-18-14-4-2-1-3-12(14)10-20-23(18)11-17-21-22-19(28)24(17)13-5-6-15-16(9-13)27-8-7-26-15/h1-6,9-10H,7-8,11H2,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTYUVUGBDKGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)CN4C(=O)C5=CC=CC=C5C=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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